An In-depth Technical Guide to the Physical and Chemical Properties of Aleuritic Acid
An In-depth Technical Guide to the Physical and Chemical Properties of Aleuritic Acid
For Researchers, Scientists, and Drug Development Professionals
Aleuritic acid, systematically known as (9R,10S,16)-9,10,16-trihydroxyhexadecanoic acid, is a trihydroxy fatty acid that stands as a pivotal raw material in the chemical industry. Primarily sourced from the hydrolysis of shellac, a natural resin secreted by the lac insect (Kerria lacca), this compound's unique trifunctional nature makes it a versatile precursor for the synthesis of a variety of high-value chemicals, including macrocyclic musks and bioactive molecules. This guide provides a comprehensive overview of its physical and chemical properties, supported by experimental methodologies and visual diagrams to facilitate a deeper understanding for research and development applications.
Physical Properties
Aleuritic acid is typically a white to slightly yellow or beige crystalline powder or granule.[1][2][3] Its physical characteristics are critical for its handling, processing, and formulation in various applications.
| Property | Value | References |
| Appearance | White to beige crystalline powder or granules | [1][2][3] |
| Odor | Odorless to none reported | [4][5] |
| Melting Point | 94-110 °C (Technical Grade), 100-101 °C (Purified) | [1][2][4][5] |
| Boiling Point | 365.24 °C (Rough Estimate) | [1][3] |
| Specific Gravity (20°C) | 1.114 | [4][6] |
| Density | 1.085 g/cm³ | [1][3] |
| pKa | 4.78 ± 0.10 (Predicted) | [1][3] |
Solubility Profile
The solubility of aleuritic acid is a key consideration for its use in synthesis and formulations. It exhibits varied solubility across different solvents.
| Solvent | Solubility | References |
| Hot Water | Moderately soluble, crystallizes on cooling | [2][4][7][8] |
| Cold Water | Insoluble | [9] |
| Lower Alcohols (Methanol, Ethanol, Isopropyl Alcohol) | Soluble | [2][4][6][7][8][9] |
| Acetone | Soluble | [1][3][10] |
| Acetic Acid | Soluble | [1][3][10] |
| Chloroform | Slightly soluble (with heating) | [1][3] |
| DMSO | Slightly soluble / 60 mg/mL | [1][3][11][12][13] |
| Ethyl Acetate | Slightly soluble (with heating) | [1][3] |
| Ether | Insoluble | [9] |
| Petroleum Ether | Insoluble | [9] |
| Carbon Disulfide | Insoluble | [9] |
Chemical Properties and Identification
Aleuritic acid's chemical identity is defined by its structure, containing three hydroxyl groups and a carboxylic acid function.[4][14] This structure dictates its reactivity and provides the basis for its use in further chemical synthesis.[14]
| Property | Value | References |
| Chemical Name | 9,10,16-Trihydroxyhexadecanoic acid | [4][5][6][14][15] |
| Synonyms | (±)-erythro-Aleuritic acid, Shellac Powder | [5][9][15] |
| Molecular Formula | C₁₆H₃₂O₅ | [1][14][16] |
| Molecular Weight | 304.42 g/mol | [1][14][16] |
| CAS Number | 533-87-9 | [1][5][14][15] |
| Acid Value | 168-185 | [7][8][10] |
Experimental Protocols
While specific, detailed experimental protocols for aleuritic acid are proprietary to testing laboratories, the following outlines the standard methodologies used to determine the key properties listed above.
Determination of Melting Point (Differential Scanning Calorimetry - DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to determine the melting point of a substance.
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Sample Preparation: A small, accurately weighed sample of aleuritic acid (typically 1-5 mg) is placed into an aluminum DSC pan. An empty pan is used as a reference.
-
Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen). The temperature program is set to ramp up at a controlled rate (e.g., 10 °C/min) through the expected melting range.
-
Analysis: The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature. As the sample melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram.
-
Data Interpretation: The onset temperature of the peak is typically reported as the melting point. The peak maximum can also be noted. For aleuritic acid, a peak maximum around 100.18°C has been reported.[17]
Spectroscopic Analysis (FT-IR, NMR, Mass Spectrometry)
Spectroscopic methods are essential for confirming the chemical structure and purity of aleuritic acid.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): This technique identifies the functional groups present in a molecule. For aleuritic acid, the FT-IR spectrum would show characteristic peaks for O-H stretching of the hydroxyl and carboxylic acid groups (around 3300 cm⁻¹ and a broad peak around 2642 cm⁻¹), C-H stretching of aliphatic chains (around 2927 and 2850 cm⁻¹), and C=O stretching of the carboxylic acid (around 1716 cm⁻¹).[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity and stereochemistry of the atoms.
-
Mass Spectrometry (MS): This technique determines the molecular weight of the compound. For aleuritic acid, the expected molecular weight is approximately 304.42 g/mol .[16] LC-MS data has shown a precursor ion [M+Na]⁺ at m/z 327.2133.[16]
Determination of Solubility
Solubility is determined by adding a known amount of aleuritic acid to a known volume of a specific solvent at a given temperature.
-
Procedure: An excess of aleuritic acid is added to a vial containing the solvent.
-
Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period to ensure equilibrium is reached.
-
Separation and Analysis: The undissolved solid is removed by filtration or centrifugation. The concentration of aleuritic acid in the supernatant is then determined using an appropriate analytical method, such as gravimetric analysis (after solvent evaporation) or chromatography.
Visualizations
Workflow for Isolation of Aleuritic Acid from Shellac
Aleuritic acid is primarily obtained from the saponification of shellac.[2][4][14] The following diagram illustrates the general workflow for its extraction and purification.
Caption: Workflow for the isolation of aleuritic acid from shellac.
Key Chemical Transformation: Synthesis of Macrocyclic Musks
Aleuritic acid is a crucial starting material for the synthesis of macrocyclic musks like Ambrettolide, which are highly valued in the fragrance industry.[4][7][8]
Caption: Synthesis pathway of Ambrettolide from Aleuritic acid.
References
- 1. 533-87-9 CAS MSDS (ALEURITIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Aleuritic Acid - UK Supplier, Retailer, Wholesaler & Distributor [afsuter.com]
- 3. ALEURITIC ACID CAS#: 533-87-9 [m.chemicalbook.com]
- 4. jagdambalac.com [jagdambalac.com]
- 5. chemshel.com [chemshel.com]
- 6. Aleuritic acid - CAMEO [cameo.mfa.org]
- 7. lexportex.in [lexportex.in]
- 8. Aleuritic acid | PDF [slideshare.net]
- 9. foreverest.net [foreverest.net]
- 10. Chemshel [chemshel.com]
- 11. glpbio.com [glpbio.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Aleuritic Acid | TargetMol [targetmol.com]
- 14. Aleuritic acid | 533-87-9 | FA29176 | Biosynth [biosynth.com]
- 15. rsshells.com [rsshells.com]
- 16. Aleuritic acid | C16H32O5 | CID 7269316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
